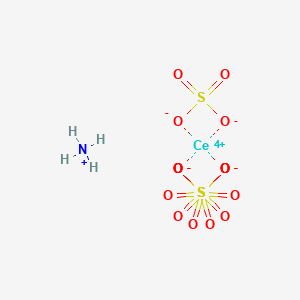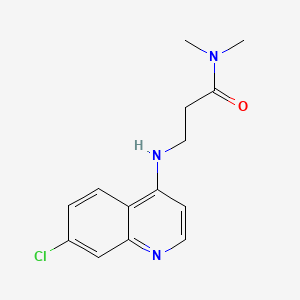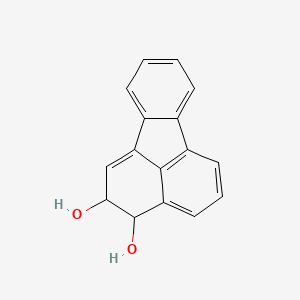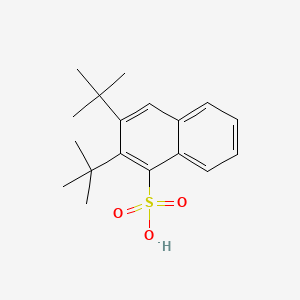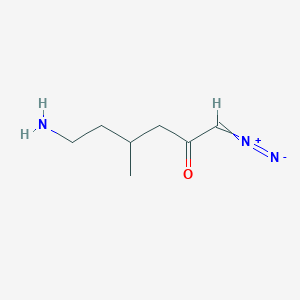
(3S,4S)-3-Z-Amino-1-diazo-4-methyl-2-hexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-3-Z-Amino-1-diazo-4-methyl-2-hexanone is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring both amino and diazo functional groups, makes it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-Z-Amino-1-diazo-4-methyl-2-hexanone typically involves multiple steps, starting from readily available precursors. One common method involves the use of chiral catalysts to ensure the correct stereochemistry. The reaction conditions often include controlled temperatures and the use of solvents like tetrahydrofuran (THF) and water .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as enzymatic hydrolysis and catalytic hydrogenation are employed to achieve high selectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3-Z-Amino-1-diazo-4-methyl-2-hexanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are facilitated by reagents such as sodium azide.
Common Reagents and Conditions
The compound reacts under mild to moderate conditions, often requiring specific catalysts to achieve the desired transformations. Solvents like dichloromethane and THF are commonly used .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones, while reduction can produce amines .
Scientific Research Applications
(3S,4S)-3-Z-Amino-1-diazo-4-methyl-2-hexanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (3S,4S)-3-Z-Amino-1-diazo-4-methyl-2-hexanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction often involves hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- (3S,4S)-3-Amino-4-methyl-2-hexanone
- (3S,4S)-3-Diazo-4-methyl-2-hexanone
- (3S,4S)-3-Amino-1-diazo-2-hexanone
Uniqueness
What sets (3S,4S)-3-Z-Amino-1-diazo-4-methyl-2-hexanone apart is its unique combination of amino and diazo groups, which provides distinct reactivity and potential for diverse applications. Its chiral nature also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral resolution studies .
Properties
Molecular Formula |
C7H13N3O |
|---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
6-amino-1-diazo-4-methylhexan-2-one |
InChI |
InChI=1S/C7H13N3O/c1-6(2-3-8)4-7(11)5-10-9/h5-6H,2-4,8H2,1H3 |
InChI Key |
WEUUZLZQSOOIKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)CC(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


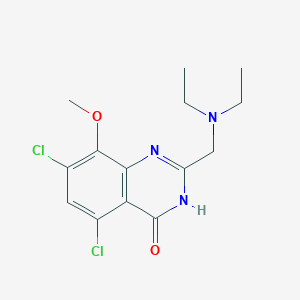
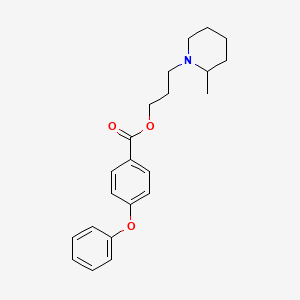
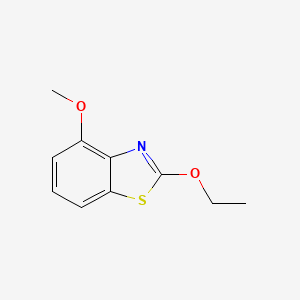
![(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine](/img/structure/B13788900.png)
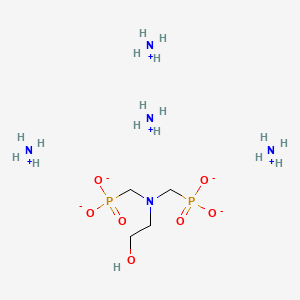
![8-(1-benzofuran-2-yl)-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]-1,6-naphthyridine-2-carboxamide](/img/structure/B13788913.png)
![6,10-Dithiaspiro[4.5]decan-1-ol](/img/structure/B13788919.png)
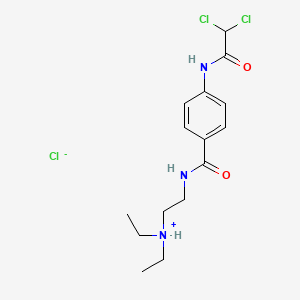
![(2,5-Dioxopyrrolidin-1-yl) 4-[[18-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutoxy]-13,26-dioxo-5-heptacyclo[13.11.1.12,10.03,8.016,21.023,27.014,28]octacosa-1(27),2,4,6,8,10(28),11,14,16(21),17,19,22,24-tridecaenyl]oxy]butanoate](/img/structure/B13788925.png)

